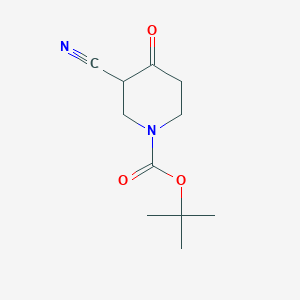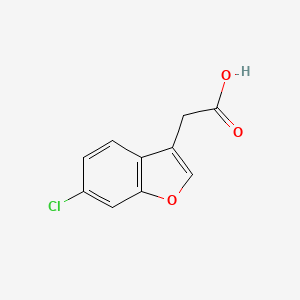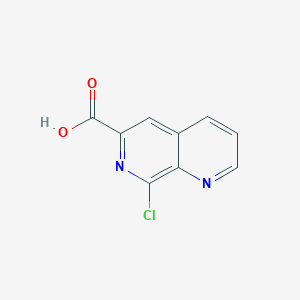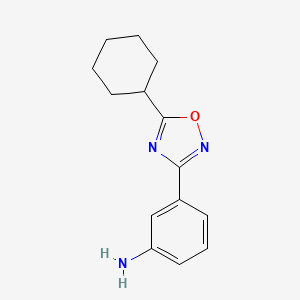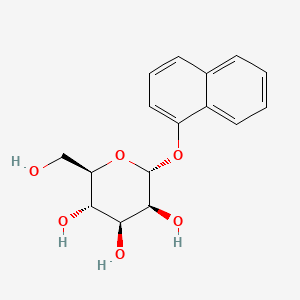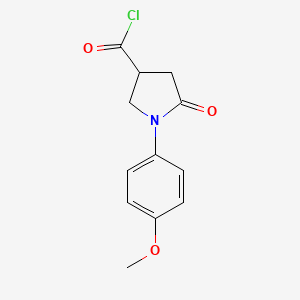
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, also known as MOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MOPC is a carbonyl chloride derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Oxyfunctionalization of Ketones
The compound 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride has been utilized in the selective oxyfunctionalization of ketones. A study by Ren, Liu, and Guo (1996) demonstrated the use of a related compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for regioselective α- or γ-oxygenated carbonyl compounds, yielding moderate to good yields at ambient temperature. This application is significant for stereo- and regioselective synthesis in organic chemistry (Ren, Liu, & Guo, 1996).
Oxidant in Alcohol Oxidation
Another research application involves the oxidation of alcohols. Rousseau and Robin (2000) explored the use of bis(sym-collidine)bromine(I) hexafluorophosphate as an oxidant, specifically for alcohols where one of the substituents is a 4-methoxyphenyl group. This process results in the cleavage of the phenyl- sp3 carbon bond and formation of bromoanisole and carbonyl compounds (Rousseau & Robin, 2000).
Synthesis of Nootropic Agents
Valenta et al. (1994) explored the synthesis of certain 1,4-disubstituted 2-oxopyrrolidines and related compounds, incorporating 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride. These compounds were tested for nootropic activity, showcasing the compound's relevance in the development of cognitive enhancers (Valenta, Urban, Taimr, & Polívka, 1994).
Synthesis of Novel Annulated Products
Deady and Devine (2006) reported the use of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, a related compound, in the synthesis of novel heterocyclic systems. This indicates the potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride in the development of new chemical structures (Deady & Devine, 2006).
Fluorescence Derivatization in HPLC
Yoshida, Moriyama, and Taniguchi (1992) identified a derivative of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This highlights its utility in analytical chemistry for detecting and analyzing complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKJANIUPSTLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




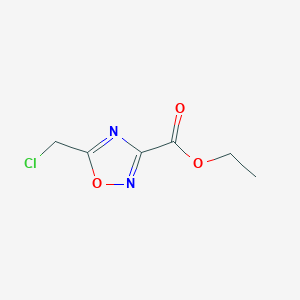
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
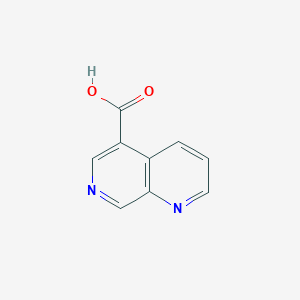

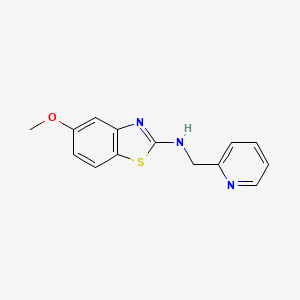
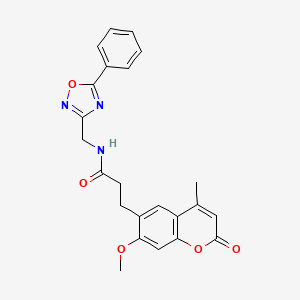
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
